molecular formula C23H29FN4 B11337712 5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11337712
M. Wt: 380.5 g/mol
InChI Key: UMPUBFNJFNEOLF-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as tert-butyl, fluorophenyl, and methylpiperidinyl, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of the pyrimidine moiety through cyclization reactions. The tert-butyl and fluorophenyl groups are introduced via selective substitution reactions, while the methylpiperidinyl group is incorporated through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes:

    Selection of high-purity starting materials: to minimize impurities.

    Optimization of reaction conditions: such as temperature, pressure, and solvent choice to enhance reaction efficiency.

    Use of catalysts: to accelerate reaction rates and improve selectivity.

    Purification techniques: such as recrystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Biological Research: The compound is used in studies to understand its interaction with biological targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Pharmacology: Research on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo compounds with similar structural features.

    Pyrazolo[4,3-e][1,2,4]triazine: Known for its biological activity and potential therapeutic applications.

Uniqueness

5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and biological activities. The presence of the tert-butyl and fluorophenyl groups enhances its stability and lipophilicity, while the methylpiperidinyl group contributes to its binding affinity with biological targets.

Properties

Molecular Formula

C23H29FN4

Molecular Weight

380.5 g/mol

IUPAC Name

5-tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C23H29FN4/c1-15-10-12-27(13-11-15)20-14-19(23(3,4)5)25-22-21(16(2)26-28(20)22)17-6-8-18(24)9-7-17/h6-9,14-15H,10-13H2,1-5H3

InChI Key

UMPUBFNJFNEOLF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)F)C(C)(C)C

Origin of Product

United States

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